molecular formula C8H15N3 B2686812 N-Methyl-N-[(1-propyl-1H-pyrazol-3-YL)methyl]amine CAS No. 1006484-53-2

N-Methyl-N-[(1-propyl-1H-pyrazol-3-YL)methyl]amine

Cat. No. B2686812
CAS RN: 1006484-53-2
M. Wt: 153.229
InChI Key: LITWSGCCWNIWON-UHFFFAOYSA-N
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Description

“N-Methyl-N-[(1-propyl-1H-pyrazol-3-YL)methyl]amine” is a compound that contains a pyrazole ring, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . The compound also contains a propyl group and a methylamine group .


Molecular Structure Analysis

The molecular structure of “N-Methyl-N-[(1-propyl-1H-pyrazol-3-YL)methyl]amine” consists of a pyrazole ring attached to a propyl group and a methylamine group . The empirical formula is C8H16N2 .


Chemical Reactions Analysis

Pyrazoles, including “N-Methyl-N-[(1-propyl-1H-pyrazol-3-YL)methyl]amine”, can undergo a variety of chemical reactions. For example, they can react with potassium borohydride to form a class of ligands known as scorpionates .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Pyrazole Derivatives : Researchers have developed methods for synthesizing pyrazole derivatives, which have shown potential in antitumor, antifungal, and antibacterial applications. These derivatives are characterized using advanced spectroscopy and crystallography techniques, providing insights into their structural and electronic properties (Titi et al., 2020).

Catalysis and Material Science

  • Cobalt(II) Complexes : Studies have explored the formation of cobalt(II) complexes with pyrazole-based ligands. These complexes exhibit varying coordination geometries and have applications in catalysis, such as in the polymerization of methyl methacrylate to produce high molecular weight polymers (Sunghye Choi et al., 2015).

Green Chemistry and Organic Synthesis

  • Microwave Irradiation Synthesis : Efficient synthesis of nitrogen donor-containing tripods has been achieved under microwave irradiation, highlighting a solvent-free approach that enhances yields and reduces reaction times (R. Touzani et al., 2001).
  • Multicomponent Domino Reactions : Research has demonstrated the assembly of densely functionalized pyrazoles and bispyrazolyl propanoates from simple, acyclic starting materials in water, showcasing the versatility and eco-friendliness of these reactions (P. Prasanna et al., 2013).

Biological Studies

  • Antimicrobial and Apoptosis Inducing Agents : Some pyrazole derivatives have been synthesized and evaluated for their antimicrobial activities and ability to induce apoptosis in biological studies, offering insights into their potential therapeutic applications (J. Sindhu et al., 2016).

Future Directions

The future directions for the study of “N-Methyl-N-[(1-propyl-1H-pyrazol-3-YL)methyl]amine” could include investigating its synthesis, properties, and potential applications in various fields such as pharmaceuticals, agrochemicals, and dyestuff .

properties

IUPAC Name

N-methyl-1-(1-propylpyrazol-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-3-5-11-6-4-8(10-11)7-9-2/h4,6,9H,3,5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITWSGCCWNIWON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC(=N1)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-[(1-propyl-1H-pyrazol-3-YL)methyl]amine

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